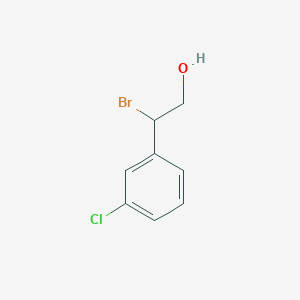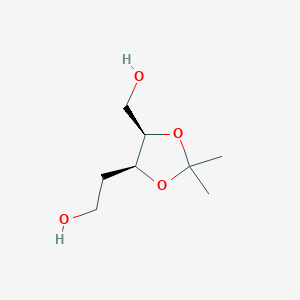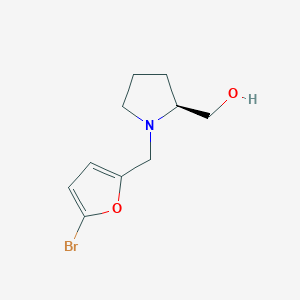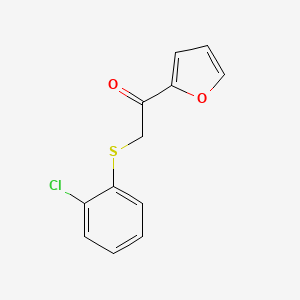![molecular formula C17H26ClN3O4S B14903491 2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a cyclopentane ring, and an ethan-1-ol group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol involves multiple steps:
Formation of the pyrimidine ring: This step typically involves the reaction of appropriate starting materials under conditions that promote cyclization.
Introduction of the propylthio group: This can be achieved through nucleophilic substitution reactions.
Formation of the cyclopentane ring: This step may involve cyclization reactions under acidic or basic conditions.
Attachment of the ethan-1-ol group: This can be done through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrimidine ring or other functional groups, potentially leading to the formation of more saturated compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and propylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers can study the biological activity of this compound and its derivatives to identify potential therapeutic applications.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
6-chloro-2-(propylthio)pyrimidine: Shares the pyrimidine ring and propylthio group.
2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl derivatives: Shares the cyclopentane ring structure.
Uniqueness
The uniqueness of 2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol lies in its combination of functional groups and rings, which confer specific chemical and biological properties not found in similar compounds.
特性
分子式 |
C17H26ClN3O4S |
|---|---|
分子量 |
403.9 g/mol |
IUPAC名 |
2-[[(3aR,4S,6R,6aS)-6-[(6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol |
InChI |
InChI=1S/C17H26ClN3O4S/c1-4-7-26-16-20-12(18)9-13(21-16)19-10-8-11(23-6-5-22)15-14(10)24-17(2,3)25-15/h9-11,14-15,22H,4-8H2,1-3H3,(H,19,20,21)/t10-,11+,14+,15-/m1/s1 |
InChIキー |
UTDXDJIONVTZAN-FDRIWYBQSA-N |
異性体SMILES |
CCCSC1=NC(=CC(=N1)Cl)N[C@@H]2C[C@@H]([C@@H]3[C@H]2OC(O3)(C)C)OCCO |
正規SMILES |
CCCSC1=NC(=CC(=N1)Cl)NC2CC(C3C2OC(O3)(C)C)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


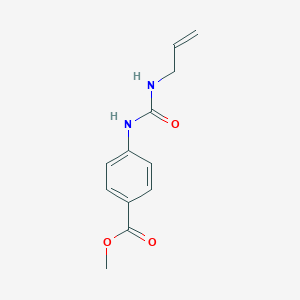
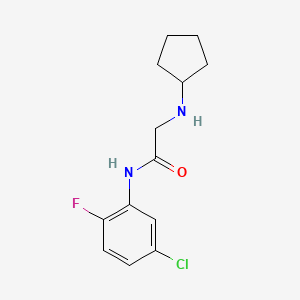

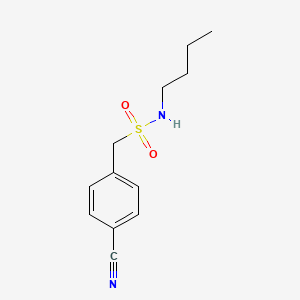
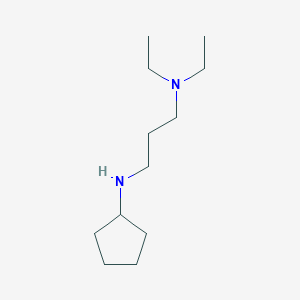
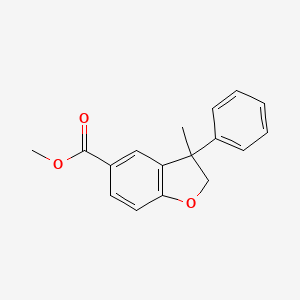
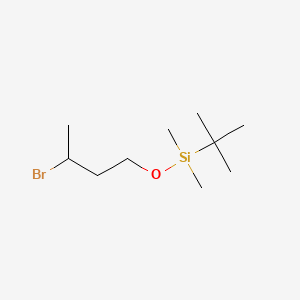
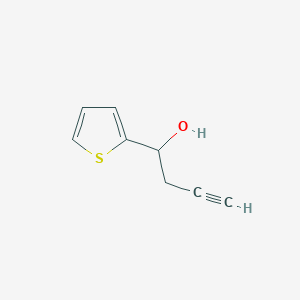
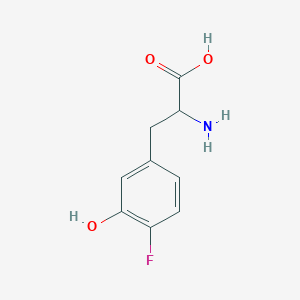
![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)
